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Introduction
Nickel formate, the nickel(II) salt of formic acid, is a foundational compound in the study of

coordination chemistry and materials science. Typically encountered as the pale green

crystalline solid, nickel(II) formate dihydrate, Ni(HCOO)₂·2H₂O, it serves as a versatile

precursor for the synthesis of metallic nickel catalysts, coordination polymers, and metal-

organic frameworks (MOFs)[1][2]. The simplicity of the formate ligand, the smallest carboxylate,

allows for the formation of structurally diverse and magnetically interesting frameworks, making

it a subject of significant academic and industrial research[3]. This guide provides a

comprehensive technical overview of its synthesis, structural characteristics, physicochemical

properties, and key applications, with a focus on the underlying coordination chemistry.

Synthesis of Nickel Formate Complexes
The synthesis of nickel formate is typically achieved through straightforward acid-base or

metathesis reactions. Common methods include the reaction of nickel(II) salts like nickel

acetate, hydroxide, or carbonate with formic acid, or the double displacement reaction between

an aqueous solution of a nickel salt (e.g., nickel sulfate) and a soluble formate salt (e.g.,

sodium formate)[2][4][5].

A prevalent laboratory-scale method involves the reaction of nickel(II) acetate with formic acid

in an aqueous solution[4][6]. The higher solubility of the acetate precursor compared to the
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formate product facilitates an easy workup and isolation of pure nickel formate dihydrate[4].
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Caption: General workflow for the synthesis of nickel(II) formate dihydrate.

Structural Chemistry and Coordination Modes
The coordination chemistry of nickel formate is best exemplified by the well-characterized

structure of its dihydrate, [Ni(HCOO)₂(H₂O)₂]n.

Crystal Structure of Nickel(II) Formate Dihydrate
Nickel(II) formate dihydrate crystallizes in the monoclinic P2₁/c space group, forming a complex

three-dimensional coordination polymer[5][6][7]. A key feature of this structure is the presence

of two crystallographically distinct nickel(II) cations, both residing on centers of inversion and

exhibiting distorted octahedral coordination geometries[6][7].

Ni1 Site: This nickel ion is coordinated exclusively by six oxygen atoms from six different

bridging formate ligands, creating a [NiO₆] core[7].

Ni2 Site: This second nickel ion is coordinated by four oxygen atoms from aqua (water)

ligands and two oxygen atoms from two formate ligands, resulting in a [NiO₂(H₂O)₄]

coordination sphere[7].

The formate anions act as bridging ligands, linking the two types of nickel centers into a robust

3D framework, which is further stabilized by a network of hydrogen bonds between the

coordinated water molecules and formate oxygen atoms[6][7].

Caption: The two distinct octahedral coordination environments of Ni(II) ions.

Table 1: Crystallographic Data for Nickel(II) Formate Dihydrate
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Parameter Value Reference(s)

Chemical Formula [Ni(HCOO)₂(H₂O)₂] [7]

Formula Weight 184.78 g/mol [7]

Crystal System Monoclinic [2][7]

Space Group P2₁/c [5][7]

a (Å) 8.5951 (1) [8]

b (Å) 7.0202 (3) [5][7]

c (Å) 9.2152 (2) [8]

β (°) 97.551 (1) [5][7]

Volume (Å³) 551.92 (2) [7]

Z 4 [7]

| Calculated Density (Mg m⁻³) | 2.228 |[7] |

Table 2: Selected Interatomic Distances (Å) in Nickel(II) Formate Dihydrate

Bond Distance (Å) Description Reference(s)

Ni1–O 2.05 - 2.08
Coordinated to six
formate oxygens

[5]

Ni2–O (formate) ~2.07
Coordinated to two

formate oxygens
[5]

| Ni2–O (water) | 2.03 - 2.06 | Coordinated to four water oxygens |[5] |

Coordination Modes of the Formate Ligand
The formate anion is a versatile bridging ligand capable of adopting several coordination

modes. In nickel-formate frameworks, the most common are the anti-anti and syn-anti bridging

modes, which are crucial in determining the dimensionality and magnetic properties of the
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resulting coordination polymer[3][9]. These bridging modes can link multiple metal centers,

leading to the formation of 1D chains, 2D layers, or 3D frameworks[3][9].

Physicochemical Properties
Thermal Properties
The thermal decomposition of nickel(II) formate dihydrate is a well-studied, multi-step process.

The specific products depend critically on the atmosphere under which the decomposition is

performed[3][10].

Dehydration: In the first step, the two water molecules of hydration are lost. This typically

occurs in the range of 130–140 °C to form anhydrous nickel formate, Ni(HCOO)₂[2].

Decomposition: The anhydrous salt subsequently decomposes at higher temperatures.

In an inert or reducing atmosphere (e.g., N₂, vacuum): Decomposition occurs around 200–

300 °C to yield finely divided, highly pure metallic nickel powder along with gaseous

byproducts like CO₂, H₂, and H₂O[1][2].

In an oxidizing atmosphere (e.g., air): The decomposition proceeds at a slightly higher

temperature range (e.g., 240-280 °C) and results in the formation of nickel(II) oxide (NiO)

as the final solid product[3][10].

Ni(HCOO)₂·2H₂O
(Green Solid)

Ni(HCOO)₂
(Anhydrous)

 ~130-140 °C 
 -2H₂O 

Ni (metal)
+ 2CO₂ + H₂ + 2H₂O ~200-300 °C 

 (Inert Atm.) 

NiO
(Black/Green Solid)

 ~240-280 °C 
 (Air) 

Click to download full resolution via product page

Caption: Thermal decomposition pathways of Ni(HCOO)₂·2H₂O in different atmospheres.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/publication/267984937_The_Kinetics_of_Thermal_Decomposition_of_Nickel_Formate_Dihydrate_in_Air
https://pubs.acs.org/doi/10.1021/acscatal.4c03521
https://www.researchgate.net/publication/267984937_The_Kinetics_of_Thermal_Decomposition_of_Nickel_Formate_Dihydrate_in_Air
https://pubs.acs.org/doi/10.1021/acscatal.4c03521
https://www.researchgate.net/publication/267984937_The_Kinetics_of_Thermal_Decomposition_of_Nickel_Formate_Dihydrate_in_Air
https://escholarship.org/content/qt55q213hp/qt55q213hp_noSplash_61da8631edc39fb5a9ccd136b7915eb6.pdf
https://www.benchchem.com/product/b3367021?utm_src=pdf-body
https://www.researchgate.net/figure/FTIR-spectra-of-NiII-complexes-1-left-and-2-right_fig1_271912021
https://www.researchgate.net/figure/ATR-FTIR-and-Raman-spectra-of-formic-acid-Ni-formate-and-RE-formate_fig7_334747514
https://www.researchgate.net/figure/FTIR-spectra-of-NiII-complexes-1-left-and-2-right_fig1_271912021
https://www.researchgate.net/publication/267984937_The_Kinetics_of_Thermal_Decomposition_of_Nickel_Formate_Dihydrate_in_Air
https://escholarship.org/content/qt55q213hp/qt55q213hp_noSplash_61da8631edc39fb5a9ccd136b7915eb6.pdf
https://www.benchchem.com/product/b3367021?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3367021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Thermal Decomposition Stages of Nickel(II) Formate Dihydrate

Stage
Temperatur
e Range
(°C)

Atmospher
e

Process
Final Solid
Product

Reference(s
)

1 130 - 140 Air / Inert
Dehydratio
n

Ni(HCOO)₂ [2]

2a 200 - 300
Inert /

Vacuum

Decompositio

n
Ni (metal) [1][2]

| 2b | 238 - 280 | Air | Decomposition & Oxidation | NiO |[3] |

Magnetic Properties
Nickel(II) formate and its coordination polymers often exhibit interesting magnetic properties,

primarily dominated by antiferromagnetic interactions between adjacent Ni²⁺ centers[3][4]. The

small size of the formate ligand allows for relatively short Ni-Ni distances within the crystal

lattice, facilitating magnetic exchange coupling[3]. The nature and strength of this coupling are

highly dependent on the specific bridging mode of the formate ligand and the resulting Ni-O-C-

O-Ni pathway. In some complex frameworks, phenomena such as spin-canting and transitions

from paramagnetic to antiferromagnetic states at low temperatures have been observed[9][11].

Spectroscopic Properties
Infrared (IR) spectroscopy is a key tool for characterizing nickel formate. The spectrum shows

characteristic bands for the formate ligand and the water of hydration.

Table 4: Representative FTIR Vibrational Assignments for Nickel(II) Formate Dihydrate
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Wavenumber
(cm⁻¹)

Assignment Description Reference(s)

~3400 (broad) ν(O-H)

Stretching
vibration of
coordinated water
molecules

[1]

~2900 ν(C-H)
C-H stretching of the

formate ligand
[12]

~1630 δ(H-O-H)

Bending vibration of

coordinated water

molecules

[2]

~1560 νₐₛ(COO)

Asymmetric stretching

of the carboxylate

group

[9]

~1400 νₛ(COO)

Symmetric stretching

of the carboxylate

group

[7]

~770 δ(O-C-O)

O-C-O bending

(scissoring) of the

formate ligand

[7]

| ~500-600 | ν(Ni-O) | Stretching vibrations of the nickel-oxygen bonds |[13] |

Applications
The primary application of nickel formate stems from its utility as a thermal decomposition

precursor.

Catalyst Preparation: It is widely used for the production of finely divided, high-purity nickel

metal powders, which are highly active catalysts for hydrogenation reactions, particularly in

the food industry for oil and fat processing[1][2][14].
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Advanced Catalysis: In modern organic synthesis, nickel formate is used for the in situ

generation of active Ni(0) catalysts. This approach avoids the need to handle air-sensitive

Ni(0) precatalysts and has been successfully applied to C-H functionalization and visible-

light-driven carboxylation reactions[15][16].

Materials Science: Nickel formate serves as a versatile building block in coordination

chemistry for the synthesis of novel metal-organic frameworks (MOFs) and coordination

polymers with tailored porosity and magnetic properties[1].

Bench-Stable Precursors:
Ni(Cp)₂ or Ni(HCOO)₂

+ NHC·HCl Salt

In-situ Generation of
Active Ni(0)/NHC Catalyst

Reducer:
Sodium Formate

(HCOONa)

 reduces Ni(II) to Ni(0) 

Catalytic Reaction
(e.g., C-H Alkylation)

 enters catalytic cycle  catalyst regeneration 

Functionalized
Organic Product
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Caption: In-situ generation of a Ni(0) catalyst from a formate precursor.

Experimental Protocols
Synthesis of Nickel(II) Formate Dihydrate via Acetate
Route[6]

Dissolution: Dissolve 500 mg of nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in 2 mL

of deionized water in a 15x100 mm test tube.

Heating: Gently heat the mixture in a water bath at 60-80 °C with stirring until a clear green

solution is obtained (typically < 5 minutes).

Reaction: To the warm solution, add 1 mL of 99% formic acid.

Precipitation: Cool the test tube in an ice bath. Add 3 mL of 96% ethanol while stirring to

induce the precipitation of a light green microcrystalline solid.

Isolation: Collect the precipitate by vacuum filtration.

Washing: Wash the product sequentially with ethanol (3 x 2 mL) and diethyl ether (2 x 2 mL).

Drying: Dry the final product, Ni(HCOO)₂·2H₂O, in air. The typical yield is around 85%.

Thermogravimetric Analysis (TGA)
Sample Preparation: Accurately weigh 5-10 mg of the Ni(HCOO)₂·2H₂O sample into an

appropriate TGA crucible (e.g., alumina or platinum).

Instrument Setup: Place the crucible in the TGA instrument.

Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert

conditions or dry air for oxidizing conditions) at a constant flow rate (e.g., 50-100 mL/min).

Temperature Program: Heat the sample from room temperature to a final temperature of

~600 °C at a constant heating rate (e.g., 10 °C/min).
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Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TG

curve to identify the distinct decomposition steps (dehydration and decomposition) and

determine the residual mass percentage to confirm the final product (Ni or NiO).

Single-Crystal X-ray Diffraction (General Protocol)
Crystal Selection: Under a microscope, select a suitable single crystal of Ni(HCOO)₂·2H₂O

with well-defined faces and no visible defects.

Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of

paratone oil.

Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal to a low

temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal

vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam

(e.g., Mo Kα or Cu Kα radiation).

Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities.

Apply corrections for factors such as Lorentz-polarization effects and absorption.

Structure Solution and Refinement: Solve the crystal structure using direct methods or

Patterson methods to obtain an initial model of the atomic positions. Refine this model

against the experimental data using full-matrix least-squares methods to optimize atomic

coordinates, and thermal parameters until convergence is reached. The final refined

structure provides precise bond lengths, angles, and crystallographic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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